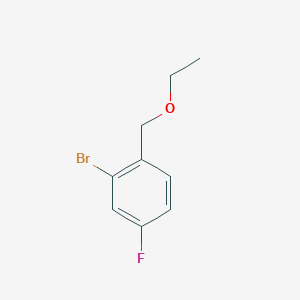

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene

Description

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene is a halogenated aromatic compound with the molecular formula C₉H₁₀BrFO. Its structure features a benzene ring substituted with:

- Bromine at position 2,

- Ethoxymethyl (-CH₂-O-CH₂CH₃) at position 1,

- Fluorine at position 4.

The ethoxymethyl group introduces steric bulk and moderate electron-donating effects via the ether oxygen, while bromine and fluorine act as electron-withdrawing substituents.

Properties

IUPAC Name |

2-bromo-1-(ethoxymethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWITPVIWVZLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene typically involves the bromination of 1-(ethoxymethyl)-4-fluorobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield 1-(ethoxymethyl)-4-fluorophenol, while coupling reactions could produce biaryl compounds with various functional groups.

Scientific Research Applications

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(a) 1-Bromo-4-fluorobenzene (CAS 460-00-4)

- Structure : Simpler analog lacking the ethoxymethyl group.

- Properties : Lower molecular weight (C₆H₄BrF vs. C₉H₁₀BrFO), higher volatility, and reduced steric hindrance.

- Reactivity : Bromine and fluorine direct electrophilic substitution to position 3 (meta to both). The absence of ethoxymethyl simplifies reactions but limits functionalization opportunities .

(b) 2-Bromo-1-(difluoromethyl)-4-fluorobenzene (CAS 845866-81-1)

Positional Isomers

(a) 4-Bromo-2-ethoxy-1-fluorobenzene (CAS 900174-64-3)

- Structure : Ethoxy (-OCH₂CH₃) at position 2, bromine at 4, fluorine at 1.

- Comparison : Substituent positions alter electronic distribution. Ethoxy at position 2 directs electrophiles to position 5 (ortho/para to oxygen), whereas ethoxymethyl at position 1 in the target compound may favor different substitution patterns .

(b) 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0)

Functional Group Modifications

(a) 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene (CAS 1016879-06-3)

- Structure : Bromine in the ethoxy chain (-OCH₂CH₂Br).

(b) 2-Bromo-1-[(2E)-but-2-enyloxy]-4-fluorobenzene

Multi-Halogenated Analogs

(a) 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

- Structure : Additional chlorine and methyl groups.

- Properties : Increased halogenation elevates toxicity and molecular weight (C₇H₅BrClF). Methyl enhances hydrophobicity.

- Safety : Classified as hazardous; requires strict handling protocols .

(b) 1-Bromo-4-ethoxy-2,3-difluorobenzene

- Structure : Two fluorine atoms at positions 2 and 3.

- Reactivity: Difluoro substitution deactivates the ring further, reducing susceptibility to electrophilic attack compared to mono-fluoro analogs .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene | C₉H₁₀BrFO | Not Provided | 245.08 g/mol | 1-Ethoxymethyl, 2-Br, 4-F |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 460-00-4 | 175.00 g/mol | 1-Br, 4-F |

| 2-Bromo-1-(difluoromethyl)-4-fluorobenz. | C₇H₅BrF₃ | 845866-81-1 | 239.02 g/mol | 1-CF₂H, 2-Br, 4-F |

| 4-Bromo-2-ethoxy-1-fluorobenzene | C₈H₈BrFO | 900174-64-3 | 231.05 g/mol | 2-Ethoxy, 4-Br, 1-F |

| 2-Bromo-1-(2-bromoethoxy)-4-fluorobenz. | C₈H₇Br₂FO | 1016879-06-3 | 297.95 g/mol | 1-OCH₂CH₂Br, 2-Br, 4-F |

Biological Activity

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene is an aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrF, with a molecular weight of approximately 233.08 g/mol. The presence of bromine and fluorine substituents on the benzene ring enhances its reactivity and potential interactions with biological molecules.

Biological Activity

Recent studies have investigated the biological activities of this compound, revealing several significant effects:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.

The mechanism of action for this compound is primarily attributed to its interaction with cellular targets through:

- Electrophilic Attack : The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to modify biomolecules.

- Hydrogen Bonding : The ethoxymethyl group may facilitate hydrogen bonding with target proteins or nucleic acids, enhancing binding affinity.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assessment :

- In a cytotoxicity assay against HeLa cells, the compound demonstrated an IC50 value of 25 µM, indicating moderate cytotoxicity. Further studies are warranted to explore its selectivity and mechanisms involved in inducing apoptosis.

-

Enzyme Inhibition Studies :

- Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound could inhibit CYP3A4 activity by approximately 40% at a concentration of 10 µM, highlighting its potential for drug-drug interaction studies.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.